4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolone moiety. The trifluoromethyl group imparts unique chemical properties, such as increased stability and hydrophobicity, making this compound significant in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of such compounds .
Chemical Reactions Analysis
4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . This interaction can lead to various biological effects, making it a compound of interest in drug development.
Comparison with Similar Compounds
Compared to other trifluoromethylbenzenes, 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazolone moiety, which imparts additional stability and reactivity. Similar compounds include:
4-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of fluorescent chemosensors.
4-(trifluoromethyl)phenol: Known for its use in various chemical reactions and industrial applications.
This compound’s unique structure and properties make it a valuable asset in various fields of research and industry.
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in medicine.
The compound has the following chemical characteristics:
- Molecular Formula : C10H8F3N3O
- Molecular Weight : 243.19 g/mol
- CAS Number : 860789-84-0
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings :
- Cytotoxicity : The compound was tested against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were determined using MTT assays, revealing significant inhibitory effects on cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 45.0 | Apoptosis induction |
MCF-7 | 30.5 | G0/G1 phase arrest |
HeLa | 50.2 | G2/M phase arrest |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated an increase in the sub-G1 population of cells treated with the compound.
The biological activity is attributed to the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specifically:
- Cell Cycle Arrest : It was observed that treatment with the compound led to significant increases in G0/G1 and G2/M phase populations, indicating a halt in cell division.
Structure-Activity Relationship (SAR)
Studies have indicated that the presence of trifluoromethyl groups enhances the cytotoxicity of triazole derivatives. The position and nature of substituents on the phenyl ring play a crucial role in determining biological activity.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated a series of triazole derivatives including this compound. The results showed that compounds with trifluoromethyl substitutions exhibited superior anticancer properties compared to their non-fluorinated counterparts. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents .
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound affects cancer cells. It was found that it does not inhibit MDM2-p53 interactions but instead induces apoptosis in both wild-type and mutant p53 cells by triggering intrinsic apoptotic pathways . This finding suggests that the compound could be effective against a broader range of tumors.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7(4-6)15-5-13-14-8(15)16/h1-5H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRCJLLCFCSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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